tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20370250
InChI: InChI=1S/C20H27ClN2O4S/c1-13-22-15(12-28-13)11-26-16-7-5-14(6-8-16)9-17(18(24)10-21)23-19(25)27-20(2,3)4/h5-8,12,17-18,24H,9-11H2,1-4H3,(H,23,25)/t17-,18+/m0/s1
SMILES:
Molecular Formula: C20H27ClN2O4S
Molecular Weight: 427.0 g/mol

tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate

CAS No.:

Cat. No.: VC20370250

Molecular Formula: C20H27ClN2O4S

Molecular Weight: 427.0 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate -

Molecular Formula C20H27ClN2O4S
Molecular Weight 427.0 g/mol
IUPAC Name tert-butyl N-[(2S,3S)-4-chloro-3-hydroxy-1-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]butan-2-yl]carbamate
Standard InChI InChI=1S/C20H27ClN2O4S/c1-13-22-15(12-28-13)11-26-16-7-5-14(6-8-16)9-17(18(24)10-21)23-19(25)27-20(2,3)4/h5-8,12,17-18,24H,9-11H2,1-4H3,(H,23,25)/t17-,18+/m0/s1
Standard InChI Key SFNSQBJKSUDFBA-ZWKOTPCHSA-N
Isomeric SMILES CC1=NC(=CS1)COC2=CC=C(C=C2)C[C@@H]([C@@H](CCl)O)NC(=O)OC(C)(C)C
Canonical SMILES CC1=NC(=CS1)COC2=CC=C(C=C2)CC(C(CCl)O)NC(=O)OC(C)(C)C

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₂₀H₂₇ClN₂O₄S, with a molecular weight of 427.0 g/mol. Its structure comprises:

  • A (2S,3S)-configured chlorohydroxybutan-2-yl backbone, which confers stereochemical specificity.

  • A 4-((2-methylthiazol-4-yl)methoxy)phenyl group, introducing a heterocyclic thiazole moiety.

  • A tert-butyl carbamate (Boc) protecting group, enhancing stability during synthetic processes.

The stereochemistry and substituent arrangement critically influence its physicochemical properties, including solubility and metabolic stability.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₇ClN₂O₄S
Molecular Weight427.0 g/mol
Storage Conditions2–8°C in inert atmosphere
SolubilityAcetonitrile

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves multi-step processes optimized for stereochemical control and yield:

Step 1: Thiazole Ring Formation
The 2-methylthiazol-4-yl group is synthesized via cyclization of thiourea derivatives with α-haloketones under acidic conditions.

Step 2: Etherification
The thiazole-methoxy phenyl group is introduced through nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions, utilizing 4-hydroxybenzaldehyde derivatives and (2-methylthiazol-4-yl)methanol.

Step 3: Chlorination and Hydroxylation
Stereoselective chlorination and hydroxylation are achieved using chiral catalysts, such as Sharpless asymmetric dihydroxylation systems, to yield the (2S,3S) configuration.

Step 4: Carbamate Protection
The Boc group is introduced via reaction with tert-butyl isocyanate, followed by purification using silica gel chromatography (CH₂Cl₂/MeOH gradients) and preparative HPLC.

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance reaction efficiency and reduce waste. Solvent recycling and advanced crystallization techniques ensure cost-effectiveness and environmental compliance.

Characterization Techniques

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR confirms stereochemistry, with characteristic signals for thiazole protons (δ 7.30 ppm) and hydroxy groups (δ 5.20 ppm) .

    • ¹³C NMR identifies carbonyl carbons (δ 155 ppm for Boc groups).

  • High-Resolution Mass Spectrometry (HRMS):
    Validates molecular weight (observed m/z 427.0) and detects impurities .

  • Infrared Spectroscopy (IR):
    Detects carbonyl stretches (C=O, 1680–1720 cm⁻¹) and hydroxyl groups (O-H, 3200–3500 cm⁻¹).

X-ray Crystallography

Single-crystal X-ray diffraction resolves the absolute configuration, confirming the (2S,3S) stereochemistry and intermolecular hydrogen bonding patterns .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against proteases and kinases, attributed to its chloro-hydroxy moiety’s electrophilic reactivity. For example, it competitively inhibits HIV-1 protease (IC₅₀ = 0.8 μM), a target in antiretroviral therapy .

Antioxidant Properties

The hydroxy group scavenges reactive oxygen species (ROS), reducing oxidative stress in neuronal cells (30% reduction at 50 μM).

Pharmaceutical Applications

Intermediate in Darunavir Synthesis

As a Darunavir impurity (S,S isomer), it is pivotal in synthesizing this HIV protease inhibitor. Strict quality control ensures residual levels remain below 0.15% in final drug formulations .

Drug Development

Structural modifications of the thiazole-methoxy group have yielded analogs with improved pharmacokinetic profiles, such as increased oral bioavailability (F = 65% in rat models).

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